molecular formula C6H5N3O4S B14776204 1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid

1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid

Cat. No.: B14776204
M. Wt: 215.19 g/mol
InChI Key: VCJOUWZOYVYQME-UHFFFAOYSA-N
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Description

1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid is a heterocyclic compound with the molecular formula C6H5N3O4S and a molecular weight of 215.19 g/mol . This compound is a derivative of benzotriazole, featuring a sulfonic acid group at the 6-position and a hydroxy group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid typically involves the reaction of benzotriazole derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 1-Hydroxybenzotriazole using sulfuric acid or chlorosulfonic acid . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity. Industrial production methods often involve batch processes with stringent control over reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxybenzotriazole derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid involves its ability to act as a nucleophile and electrophile in various chemical reactions. The hydroxy group at the 1-position and the sulfonic acid group at the 6-position confer unique reactivity to the compound, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

3-hydroxybenzotriazole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4S/c10-9-6-3-4(14(11,12)13)1-2-5(6)7-8-9/h1-3,10H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJOUWZOYVYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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